molecular formula C8H6Cl4O2 B289795 2-Chloro-6-hydroxy-4-methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-one

2-Chloro-6-hydroxy-4-methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-one

Cat. No. B289795
M. Wt: 275.9 g/mol
InChI Key: YJQLSFSYWYXFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-hydroxy-4-methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-one, also known as Chlorothalonil, is a broad-spectrum fungicide that has been widely used in agriculture to protect crops from fungal diseases. This compound was first discovered in 1962 and has since been extensively studied for its various applications in scientific research.

Mechanism of Action

2-Chloro-6-hydroxy-4-methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-oneil acts by inhibiting the process of respiration in fungi. It interferes with the electron transport chain, which is essential for the production of ATP, the energy currency of the cell. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the fungus.
Biochemical and Physiological Effects:
2-Chloro-6-hydroxy-4-methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-oneil has been shown to have a number of biochemical and physiological effects on fungi. It has been shown to inhibit the synthesis of ergosterol, an essential component of the fungal cell membrane. 2-Chloro-6-hydroxy-4-methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-oneil has also been shown to induce the production of reactive oxygen species, which can cause oxidative damage to the cell. In addition, 2-Chloro-6-hydroxy-4-methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-oneil has been shown to interfere with the function of various enzymes involved in the metabolism of the fungus.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Chloro-6-hydroxy-4-methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-oneil in lab experiments is its broad-spectrum activity against a wide range of fungi. This makes it a useful tool for studying the effects of fungal infections on plants and animals. However, one of the limitations of 2-Chloro-6-hydroxy-4-methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-oneil is its potential toxicity to non-target organisms, including humans. Therefore, caution should be exercised when handling this compound in the lab.

Future Directions

There are several future directions for research involving 2-Chloro-6-hydroxy-4-methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-oneil. One area of interest is the development of new fungicides that target different aspects of fungal metabolism. Another area of interest is the study of the environmental impact of 2-Chloro-6-hydroxy-4-methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-oneil and other fungicides on non-target organisms. Finally, there is a need for further research into the mechanism of action of 2-Chloro-6-hydroxy-4-methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-oneil and its potential applications in the treatment of fungal infections in humans.

Synthesis Methods

2-Chloro-6-hydroxy-4-methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-oneil can be synthesized through a multistep process starting from cyclohexanone. The first step involves the chlorination of cyclohexanone to form 2,2,6-trichlorocyclohexanone. This intermediate is then reacted with hydroxylamine to form 2,2,6-trichloro-4-hydroxycyclohexanone. The final step involves the reaction of this intermediate with potassium hydroxide and carbon tetrachloride to form 2-Chloro-6-hydroxy-4-methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-oneil.

Scientific Research Applications

2-Chloro-6-hydroxy-4-methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-oneil has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the growth of a wide range of fungi, including those that cause diseases in plants and animals. 2-Chloro-6-hydroxy-4-methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-oneil has also been used to study the mechanism of action of other fungicides and to identify new targets for antifungal drug development.

properties

Molecular Formula

C8H6Cl4O2

Molecular Weight

275.9 g/mol

IUPAC Name

2-chloro-6-hydroxy-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C8H6Cl4O2/c1-7(8(10,11)12)2-4(9)6(14)5(13)3-7/h2-3,13H,1H3

InChI Key

YJQLSFSYWYXFIM-UHFFFAOYSA-N

SMILES

CC1(C=C(C(=O)C(=C1)Cl)O)C(Cl)(Cl)Cl

Canonical SMILES

CC1(C=C(C(=O)C(=C1)Cl)O)C(Cl)(Cl)Cl

Origin of Product

United States

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